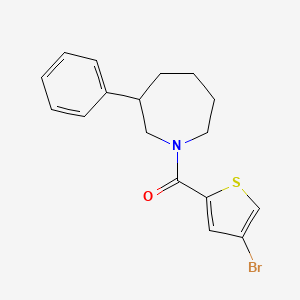

(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone

Description

(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone is a brominated thiophene derivative linked to a 3-phenylazepane moiety via a ketone bridge. Its structure combines aromatic heterocyclic (thiophene) and alicyclic (azepane) components, with bromine acting as an electron-withdrawing substituent.

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNOS/c18-15-10-16(21-12-15)17(20)19-9-5-4-8-14(11-19)13-6-2-1-3-7-13/h1-3,6-7,10,12,14H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQOHTRRDLSKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. In this process, 4-bromoaniline is condensed with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. This intermediate is then subjected to Suzuki cross-coupling with various arylboronic acids to yield the desired product .

Chemical Reactions Analysis

(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials with specific properties, such as semiconductors and organic solar cells.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison with key analogs, focusing on structural features, synthetic pathways, and physicochemical properties.

Substituent Effects: Bromothiophene vs. Bromophenyl Derivatives

- Compound A: 1-(4-bromophenyl)-2-(2-(5-(p-tolyl)thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (from ) Structure: Contains a bromophenyl group instead of bromothiophene. Synthesis: Prepared via Pd-catalyzed cross-coupling (Pd(OAc)₂/PPh₃) in ethanol/toluene .

- Compound B: (5-bromo-2-iodo-phenyl)-(4-ethoxy-phenyl)-methanone (from ) Structure: Features bromo-iodo substitution on the phenyl ring, differing from the thiophene bromination in the target compound. Key Difference: The iodine atom increases molecular weight and polarizability, which may alter solubility or crystallinity. Ethoxy groups provide steric bulk and electron-donating effects, contrasting with the azepane’s basic nitrogen .

Heterocyclic Core Variations

- Compound C: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (from ) Structure: Central triazine ring replaces the azepane, with methoxy and formyl substituents. Synthesis: Derived from trichlorotriazine and methoxyphenol via nucleophilic substitution . Key Difference: The triazine core offers three reactive sites for functionalization, enabling modular derivatization, whereas the azepane in the target compound provides conformational flexibility but fewer synthetic handles.

Thermal Stability and Crystallinity

- Compound D: Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (from ) Thermal Stability: Decomposes at 288.7°C and 247.6°C, respectively, stabilized by extensive hydrogen-bonding networks. Key Difference: The target compound lacks tetrazole rings, which contribute to high thermal stability via H-bonding. Its azepane-thiophene structure may exhibit lower thermal resilience (~200–250°C estimated) .

Data Table: Comparative Properties

Research Implications and Limitations

- Structural Insights : The target compound’s azepane-thiophene architecture balances flexibility and aromaticity, distinguishing it from rigid analogs like Compound A or C. However, the absence of experimental data (e.g., melting points, bioactivity) limits definitive conclusions.

- Synthetic Challenges : Unlike Compounds A and C, which use well-established coupling/substitution protocols, the target compound’s synthesis may require optimization due to steric hindrance from the azepane ring.

Biological Activity

(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone, with the CAS number 2034288-28-1, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 364.3 g/mol. It features a bromothiophene moiety and a phenylazepan structure, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.3 g/mol |

| CAS Number | 2034288-28-1 |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's structure suggests potential anticancer properties, as it may interact with specific cellular pathways involved in tumor growth and proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, which warrants further investigation into this compound's effects on cancer cell lines.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to alterations in cellular signaling pathways. This modulation can result in:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Alteration of Signaling Pathways : It could affect pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of this compound using human breast cancer cell lines (MCF7). The compound was observed to induce apoptosis at concentrations ranging from 10 to 30 µM over 48 hours, with mechanisms involving caspase activation and mitochondrial dysfunction being noted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.